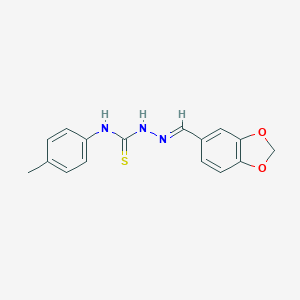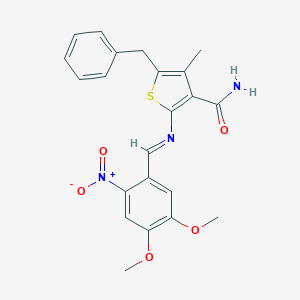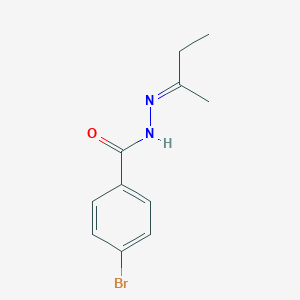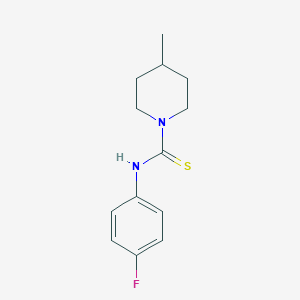
methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O5. It is characterized by the presence of a hydrazinecarboxylate group attached to a benzylidene moiety substituted with three methoxy groups. This compound adopts a trans configuration with respect to the C=N double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming hydrazine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with reduced C=N bonds.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The methoxy groups on the benzene ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(E)-Ethyl N′- (3,4,5-trimethoxybenzylidene)hydrazinecarboxylate: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-N’- (3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a simple hydrazinecarboxylate group.
Uniqueness
Methyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three methoxy groups on the benzene ring enhances its reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O5 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-16-9-5-8(7-13-14-12(15)19-4)6-10(17-2)11(9)18-3/h5-7H,1-4H3,(H,14,15)/b13-7+ |
InChI Key |
XGFMIZBLOXKFJS-NTUHNPAUSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5-bromothien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B323613.png)

![N-(4-ETHOXYPHENYL)-3-{N'-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B323615.png)

![5-Benzyl-4-methyl-2-[(2-naphthylmethylene)amino]-3-thiophenecarboxamide](/img/structure/B323619.png)
![5-Benzyl-2-[(4-chlorobenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323623.png)
![5-Benzyl-2-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323624.png)
![5-Benzyl-2-[(3,4-dimethoxybenzylidene)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B323626.png)


![4-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B323630.png)

![2-[(4-Cyanobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323634.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B323635.png)
